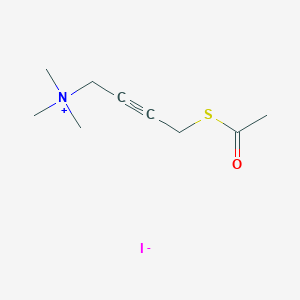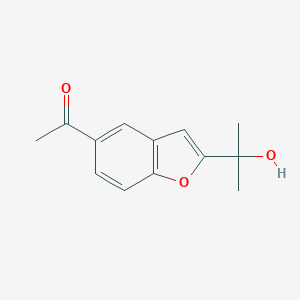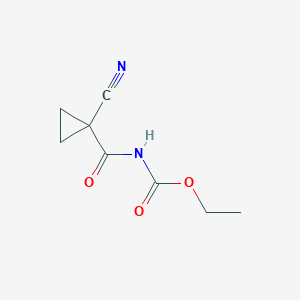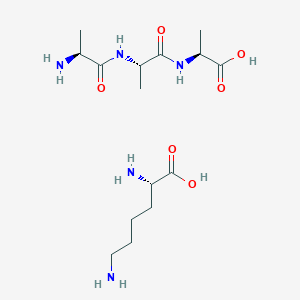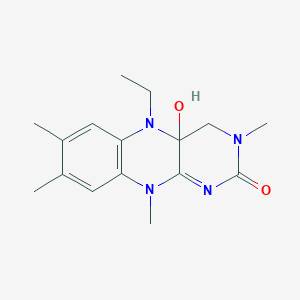
4a-Fletoh
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4a-Fletoh is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a derivative of the natural product Fletoquinol, which has been used as an antimalarial drug. 4a-Fletoh has been synthesized using a novel method that allows for the production of large quantities of the compound.
Aplicaciones Científicas De Investigación
4a-Fletoh has potential applications in various scientific research fields. One of the most promising applications is in the field of cancer research. Studies have shown that 4a-Fletoh has potent antitumor activity against a variety of cancer cell lines. The compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth in animal models. Additionally, 4a-Fletoh has been shown to have potential applications in the treatment of bacterial infections. Studies have shown that the compound has antibacterial activity against a variety of Gram-positive and Gram-negative bacteria.
Mecanismo De Acción
The mechanism of action of 4a-Fletoh is not fully understood. However, studies have shown that the compound targets the mitochondria of cancer cells, leading to the induction of apoptosis. Additionally, 4a-Fletoh has been shown to inhibit the activity of the enzyme DNA polymerase, which is essential for DNA replication. This inhibition leads to the inhibition of cell proliferation and the induction of apoptosis.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 4a-Fletoh has a variety of biochemical and physiological effects. The compound has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and apoptosis. Additionally, 4a-Fletoh has been shown to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication. This inhibition leads to the inhibition of cell proliferation and the induction of apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4a-Fletoh in lab experiments is its potent antitumor activity. The compound has been shown to be effective against a variety of cancer cell lines, making it a useful tool for cancer research. Additionally, the novel synthesis method used to produce 4a-Fletoh allows for the production of large quantities of the compound, making it readily available for lab experiments. However, one of the limitations of using 4a-Fletoh in lab experiments is its potential toxicity. Studies have shown that the compound can be toxic to normal cells at high concentrations, making it important to use caution when working with the compound.
Direcciones Futuras
There are several future directions for research on 4a-Fletoh. One area of research is the development of new derivatives of the compound that may have improved efficacy and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of 4a-Fletoh and its potential applications in cancer research and the treatment of bacterial infections. Finally, studies are needed to determine the optimal dosage and administration of the compound in order to maximize its therapeutic potential.
Métodos De Síntesis
The synthesis of 4a-Fletoh involves the use of a novel method that was developed by researchers at the University of California, Berkeley. This method involves the use of a palladium-catalyzed cross-coupling reaction between a vinyl iodide and an arylboronic acid. The reaction produces a vinylarene intermediate, which is then subjected to a sequence of reactions that result in the production of 4a-Fletoh. This method is highly efficient and allows for the production of large quantities of the compound.
Propiedades
Número CAS |
129119-76-2 |
|---|---|
Nombre del producto |
4a-Fletoh |
Fórmula molecular |
C16H22N4O2 |
Peso molecular |
302.37 g/mol |
Nombre IUPAC |
5-ethyl-4a-hydroxy-3,7,8,10-tetramethyl-4H-benzo[g]pteridin-2-one |
InChI |
InChI=1S/C16H22N4O2/c1-6-20-13-8-11(3)10(2)7-12(13)19(5)14-16(20,22)9-18(4)15(21)17-14/h7-8,22H,6,9H2,1-5H3 |
Clave InChI |
WKWUIROEBKIJQR-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=C(C(=C2)C)C)N(C3=NC(=O)N(CC31O)C)C |
SMILES canónico |
CCN1C2=C(C=C(C(=C2)C)C)N(C3=NC(=O)N(CC31O)C)C |
Sinónimos |
4a-FlEtOH 5-ethyl-4a-hydroxy-3-methyl-4a,5-dihydrolumiflavin Et-FlOH pseudobase N(5)-ethyl-4a-hydroxy-3-methyl-4a,5-dihydrolumiflavin pseudobase Et-FlOH |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one hydrochloride](/img/structure/B162012.png)
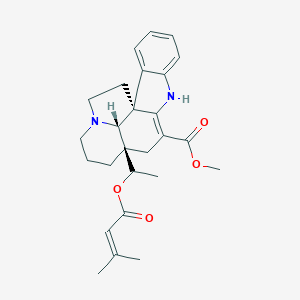
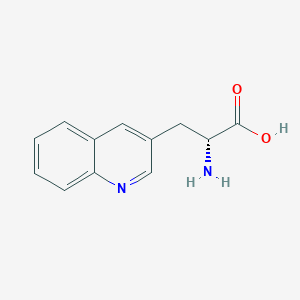
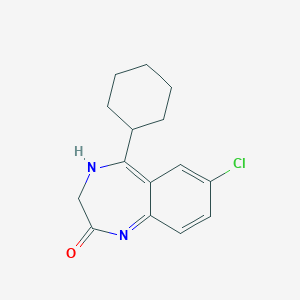
![[5-(2-Chloro-acetyl)-10,11-dihydro-5H-dibenzo-[b,f]azepin-3-yl]-carbamic acid methyl ester](/img/structure/B162017.png)
